5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16688214
InChI: InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2
SMILES:
Molecular Formula: C10H10F2O
Molecular Weight: 184.18 g/mol

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

CAS No.:

Cat. No.: VC16688214

Molecular Formula: C10H10F2O

Molecular Weight: 184.18 g/mol

* For research use only. Not for human or veterinary use.

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol -

Specification

Molecular Formula C10H10F2O
Molecular Weight 184.18 g/mol
IUPAC Name 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Standard InChI InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2
Standard InChI Key CKGYXCMBPBDKJQ-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=C(C1)C(=CC(=C2)F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a tetrahydronaphthalene scaffold (a bicyclic system with one fully saturated ring) substituted with a hydroxyl group at position 1 and fluorine atoms at positions 5 and 7 (Figure 1). The saturation of the first ring reduces aromaticity, altering electronic distribution compared to fully aromatic naphthalene derivatives. The fluorine atoms, known for their electronegativity and small atomic radius, enhance metabolic stability and modulate lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number173996-16-2
Molecular FormulaC10H10F2O\text{C}_{10}\text{H}_{10}\text{F}_2\text{O}
Molecular Weight184.183 g/mol
Exact Mass184.070 g/mol
Polar Surface Area (PSA)20.23 Ų
LogP (Partition Coefficient)2.334

The LogP value indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases, which is advantageous for drug delivery .

Synthesis and Industrial Relevance

Downstream Applications

The compound is a precursor to pharmacologically active amines, such as (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1820570-11-3), a γ-secretase inhibitor intermediate . Enzymatic resolution or asymmetric synthesis may be employed to isolate enantiomerically pure forms for drug development.

Comparative Analysis with Structural Analogues

Positional Isomerism

The placement of fluorine atoms significantly impacts physicochemical and biological properties:

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

  • Structure: Fluorines at positions 6 and 8, hydroxyl at position 2.

  • Properties: Higher LogP (2.53) and altered metabolic pathways compared to the 5,7-difluoro isomer .

1,2,3,4-Tetrahydro-2-naphthol (Non-fluorinated)

  • Structure: No fluorine substituents.

  • Properties: Reduced molecular weight (148.20 g/mol) and lower metabolic resistance due to the absence of fluorine .

Functional Group Modifications

Replacing the hydroxyl group with an amine or ketone alters reactivity and bioavailability:

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

  • Structure: Ketone at position 1 instead of hydroxyl.

  • Properties: Serves as a precursor for reductive amination to generate amine derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator